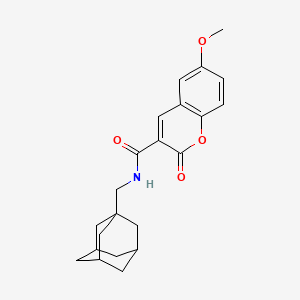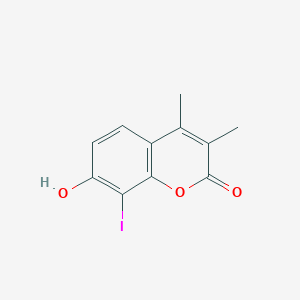
2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo- is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an adamantane group, which is known for its stability and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo- typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming increasingly common in the industrial production of such compounds .
Chemical Reactions Analysis
Types of Reactions
2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where different functional groups can be introduced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo- involves its interaction with specific molecular targets. The adamantane group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: This compound shares a similar chromene core but differs in the substituents attached to it.
N-(2-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Another similar compound with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
The uniqueness of 2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo- lies in the presence of the adamantane group, which imparts exceptional stability and unique structural properties. This makes it particularly valuable in applications where stability and specific interactions with molecular targets are crucial .
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-6-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H25NO4/c1-26-17-2-3-19-16(7-17)8-18(21(25)27-19)20(24)23-12-22-9-13-4-14(10-22)6-15(5-13)11-22/h2-3,7-8,13-15H,4-6,9-12H2,1H3,(H,23,24) |
InChI Key |
NMOVBJYGHOOFDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11506397.png)
![Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11506407.png)

![2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11506413.png)
![1-(3,4-dihydroxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11506415.png)

![2-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11506423.png)
![3-(2-Hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506427.png)

![(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11506448.png)
![4-ethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11506455.png)
![3-[(4-Phenylbutanoyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B11506456.png)
![2-(4-Amino-5-thioxo-4,5-dihydro-[1,2,4]triazol-1-yl)-N-thiazol-2-yl-acetamide](/img/structure/B11506465.png)
![2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11506472.png)
